8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one
Overview
Description
8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one, also known as MIPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MIPQ belongs to the family of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one is not fully understood. However, studies have shown that 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one targets the mitochondria of cancer cells, leading to the disruption of mitochondrial function and induction of apoptosis. 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has also been shown to inhibit the growth of parasites, such as Plasmodium falciparum, which causes malaria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one in lab experiments is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one. One area of research is the development of new formulations of 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one that improve its solubility in water. Another area of research is the study of 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one in combination with other anticancer agents to determine its potential as a synergistic therapy. Finally, the study of 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one in animal models of cancer and inflammation will be important for determining its potential as a therapeutic agent.
Scientific Research Applications
8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has been extensively studied for its potential use in scientific research. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one exhibits potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer. 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one has also been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
8-methoxy-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-6-7-21-9-13(20-16(21)8-12)10-22-11-19-17-14(18(22)23)4-3-5-15(17)24-2/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXHJWEHQABQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CN3C=NC4=C(C3=O)C=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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